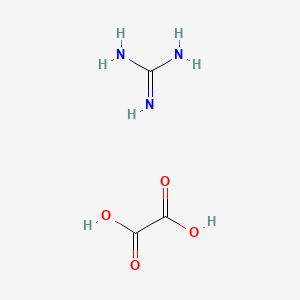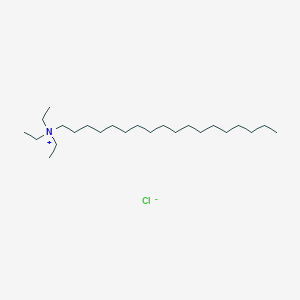![molecular formula C25H15ClF2N4O2 B14133470 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid](/img/structure/B14133470.png)
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimido4,5-dbenzazepine core, substituted with chloro and difluorophenyl groups, and an amino benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido4,5-dbenzazepine core, followed by the introduction of the chloro and difluorophenyl substituents. The final step involves the coupling of the amino benzoic acid moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and difluorophenyl sites, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions might result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid involves its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, thereby modulating signaling pathways and cellular functions. For instance, it could act as an inhibitor of kinases involved in cell proliferation, leading to potential anti-cancer effects. The exact molecular targets and pathways would require further investigation through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4′-hydroxybenzophenone: Shares the chloro and benzophenone moieties but lacks the pyrimidobenzazepine core.
Fenofibrate: Contains a similar benzoic acid moiety but differs in the rest of the structure.
Uniqueness
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H15ClF2N4O2 |
|---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid |
InChI |
InChI=1S/C25H15ClF2N4O2/c26-14-6-9-16-17(10-14)23(22-19(27)2-1-3-20(22)28)29-12-21-18(16)11-30-25(32-21)31-15-7-4-13(5-8-15)24(33)34/h1-11H,12H2,(H,33,34)(H,30,31,32) |
InChI Key |
QWFSKRMMQOUENQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=NC=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)


![3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14133409.png)
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)

![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B14133427.png)

![2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B14133438.png)




